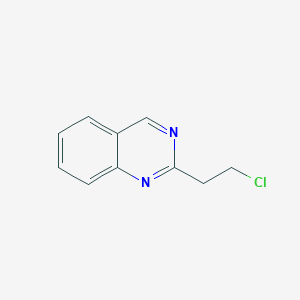

2-(2-Chloroethyl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2-(2-Chloroéthyl)quinazoline est un composé chimique appartenant à la famille des quinazolines, une classe de composés hétérocycliques contenant de l'azote. Les quinazolines sont connues pour leurs diverses activités biologiques et ont été largement étudiées pour leurs applications thérapeutiques potentielles. La présence d'un groupe chloroéthyle en position 2 du cycle quinazoline confère à ce composé des propriétés chimiques uniques, ce qui en fait un sujet d'intérêt dans divers domaines de recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-(2-Chloroéthyl)quinazoline implique généralement la réaction de la 2-chloroéthylamine avec des dérivés de la quinazoline. Une méthode courante est la réaction de substitution nucléophile où la 2-chloroéthylamine réagit avec la 2-chloroquinazoline en présence d'une base telle que l'hydroxyde de sodium. La réaction est effectuée dans un solvant organique comme le diméthylformamide à des températures élevées pour faciliter le processus de substitution.

Méthodes de production industrielle

La production industrielle de la 2-(2-Chloroéthyl)quinazoline suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces. Les conditions de réaction sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit final. Des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour éliminer les impuretés et obtenir le composé souhaité sous sa forme pure.

Analyse Des Réactions Chimiques

Types de réactions

La 2-(2-Chloroéthyl)quinazoline subit diverses réactions chimiques, notamment :

Substitution nucléophile : Le groupe chloroéthyle peut être remplacé par d'autres nucléophiles tels que les amines, les thiols et les alcools.

Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinazoline à l'aide d'oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : La réduction du cycle quinazoline peut être obtenue à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Réactifs et conditions courants

Substitution nucléophile : Réactifs tels que l'hydroxyde de sodium, le carbonate de potassium et des solvants organiques tels que le diméthylformamide ou l'acétonitrile.

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque et solvants tels que le dichlorométhane.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et solvants tels que le tétrahydrofurane ou l'éthanol.

Principaux produits formés

Substitution nucléophile : Formation de dérivés de quinazoline substitués.

Oxydation : Formation de N-oxydes de quinazoline.

Réduction : Formation de dérivés de quinazoline réduits.

4. Applications de la recherche scientifique

Chimie : Utilisé comme élément de base pour la synthèse de dérivés de quinazoline plus complexes.

Biologie : Étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux en raison de sa capacité à interagir avec des cibles biologiques.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies telles que le cancer, les infections bactériennes et les affections inflammatoires.

Industrie : Utilisé dans le développement d'agrochimiques et de produits pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action de la 2-(2-Chloroéthyl)quinazoline implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le groupe chloroéthyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et l'ADN, ce qui entraîne l'inhibition de processus biologiques clés. Il a été démontré que ce composé inhibe l'activité des enzymes impliquées dans la prolifération et la survie cellulaire, ce qui en fait un agent anticancéreux potentiel. De plus, il peut perturber la synthèse de la paroi cellulaire bactérienne, contribuant à ses propriétés antimicrobiennes.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(2-Chloroethyl)quinazoline involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, making it a potential anticancer agent. Additionally, it can disrupt bacterial cell wall synthesis, contributing to its antimicrobial properties.

Comparaison Avec Des Composés Similaires

La 2-(2-Chloroéthyl)quinazoline peut être comparée à d'autres dérivés de quinazoline tels que :

2-Chloroquinazoline : N'a pas le groupe chloroéthyle, ce qui se traduit par une réactivité chimique et une activité biologique différentes.

2-(2-Bromoéthyl)quinazoline : Structure similaire, mais avec un groupe bromoéthyle, qui peut présenter une réactivité et une puissance différentes.

2-(2-Hydroxyéthyl)quinazoline : Contient un groupe hydroxyéthyle, ce qui entraîne une solubilité et des interactions biologiques différentes.

L'unicité de la 2-(2-Chloroéthyl)quinazoline réside dans sa structure chimique spécifique, qui confère une réactivité et des propriétés biologiques distinctes par rapport à ses analogues.

Propriétés

Formule moléculaire |

C10H9ClN2 |

|---|---|

Poids moléculaire |

192.64 g/mol |

Nom IUPAC |

2-(2-chloroethyl)quinazoline |

InChI |

InChI=1S/C10H9ClN2/c11-6-5-10-12-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6H2 |

Clé InChI |

KGDGYCZYYSTZGY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=NC(=N2)CCCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)

![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)

![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)